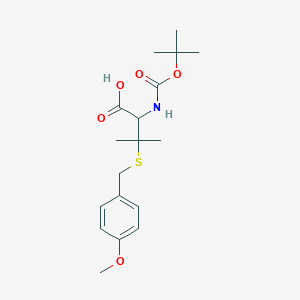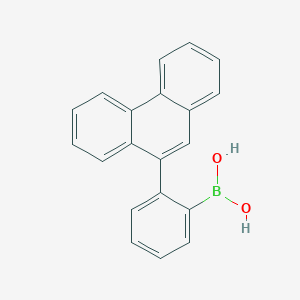
(2-(Phenanthren-9-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Phenanthren-9-yl)phenyl)boronic acid: is an organoboron compound that features a phenanthrene moiety attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Phenanthren-9-yl)phenyl)boronic acid typically involves the reaction of 9-bromophenanthrene with trimethyl borate, followed by hydrolysis. The general reaction scheme is as follows:
Reaction with Trimethyl Borate:
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
-
Suzuki-Miyaura Coupling:
- This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Common Reagents and Conditions:
Major Products:
-
Oxidation and Reduction:
- While specific oxidation and reduction reactions involving (2-(Phenanthren-9-yl)phenyl)boronic acid are not well-documented, boronic acids in general can undergo oxidation to form boronic esters or reduction to form boranes.
Scientific Research Applications
Chemistry:
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs):
Biology and Medicine:
FLAP Protein Inhibitors:
PARP-2 Selective Inhibitors:
Industry:
Analytical Reagents:
Mechanism of Action
The primary mechanism of action for (2-(Phenanthren-9-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The molecular targets and pathways involved include:
Palladium Catalyst:
Comparison with Similar Compounds
Phenylboronic Acid:
9-Phenanthreneboronic Acid:
4-Formylphenylboronic Acid:
Uniqueness:
Structural Complexity:
Properties
Molecular Formula |
C20H15BO2 |
|---|---|
Molecular Weight |
298.1 g/mol |
IUPAC Name |
(2-phenanthren-9-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-12-6-5-11-18(20)19-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)19/h1-13,22-23H |
InChI Key |
LCMHFRQDKFRQOZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


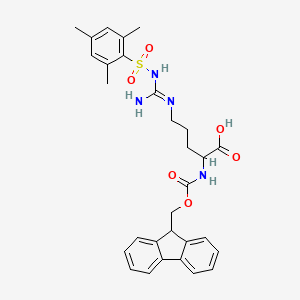
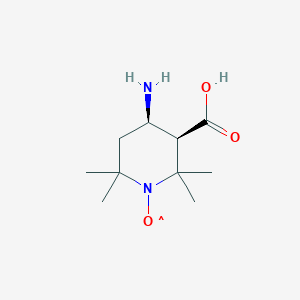
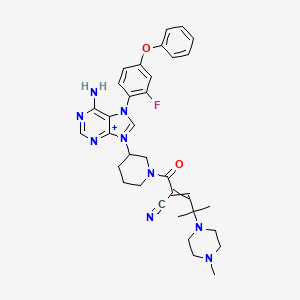
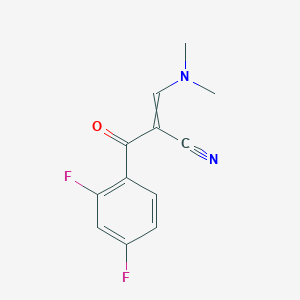
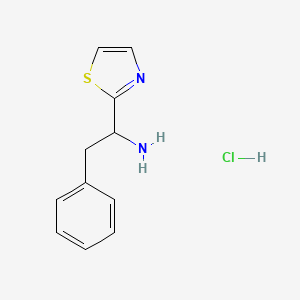

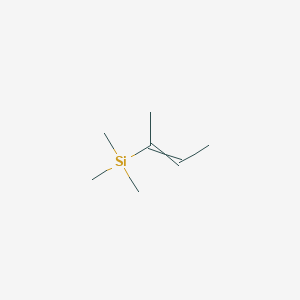
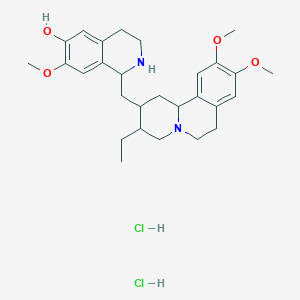
![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
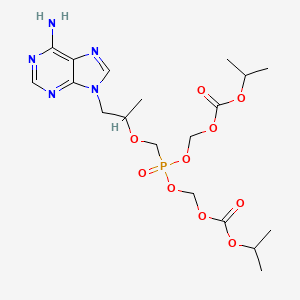
![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)
![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
